An In-depth Technical Guide to 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine: Properties, Synthesis, and Applications
Introduction and Strategic Overview
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the pyridine-oxazole combination represents a particularly valuable motif, blending the hydrogen-bonding capabilities and electronic properties of the pyridine ring with the stable, bioisosteric nature of the oxazole core. This guide focuses on a key derivative, 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine , a versatile bifunctional building block. The strategic importance of this molecule lies in its reactive chloromethyl group, which serves as a handle for synthetic elaboration, allowing for the covalent linkage of this heterocycle to a diverse array of substrates.
This document provides an in-depth analysis of its chemical and physical properties, explores plausible synthetic pathways, details its characteristic reactivity, and discusses its potential applications for researchers, scientists, and drug development professionals. The insights presented herein are grounded in established chemical principles and data from analogous structures, offering a predictive and practical framework for its use in the laboratory.
Core Chemical and Physical Properties
The hydrochloride salt of this compound is the common commercial form, which influences its physical properties such as solubility. The data presented below pertains to the hydrochloride salt where specified, as this is the most frequently encountered form.
| Property | Value | Source(s) |
| IUPAC Name | 4-[4-(chloromethyl)-1,3-oxazol-2-yl]pyridine | - |
| CAS Number | 2059976-14-4 (for hydrochloride salt) | [1] |
| Molecular Formula | C₉H₇ClN₂O (free base) C₉H₈Cl₂N₂O (hydrochloride salt) | [1][2] |
| Molecular Weight | 194.62 g/mol (free base) 231.08 g/mol (hydrochloride salt) | [1][2] |
| Appearance | Likely a solid at room temperature. | |
| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO. The hydrochloride salt should exhibit some solubility in water and alcohols. | - |
| Stability | The compound is generally stable under normal conditions. However, the chloromethyl group imparts reactivity, and the compound may be sensitive to moisture (hygroscopic) and strong nucleophiles.[3] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process, beginning with the functionalization of a pyridine precursor and culminating in the formation of the oxazole ring.
Caption: Proposed synthetic workflow for the target compound.
Causality Behind Experimental Choices:
-
Starting Material Selection : Isonicotinic acid is a readily available and cost-effective starting material. Its carboxylic acid group is the ideal handle for elaboration into the functional group needed for oxazole synthesis.
-
Amide Formation : Conversion to an amide or thioamide is a classic step preceding Hantzsch-type oxazole or thiazole synthesis. This activates the carbonyl carbon for the subsequent cyclization.
-
Cyclization Reaction : The reaction with an α-haloketone, such as 1,3-dichloroacetone, is a robust and high-yielding method for constructing the oxazole ring. The use of 1,3-dichloroacetone directly installs the required chloromethyl group at the 4-position of the oxazole.
Reactivity and Synthetic Utility: The Chloromethyl Handle
The primary locus of reactivity in 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine is the chloromethyl group. This functional group behaves as a reactive electrophilic scaffold, analogous to a benzylic chloride, making it an excellent substrate for nucleophilic substitution (Sɴ2) reactions.[4]
Nucleophilic Substitution Reactions
This compound is an ideal precursor for introducing the 4-(pyridin-2-yl)oxazole moiety into larger molecules. A wide range of nucleophiles can be employed to displace the chloride, a good leaving group.
-
Amine Nucleophiles : Reaction with primary or secondary amines yields 2-methyloxazole-derived amines. These reactions are foundational for building libraries of compounds for biological screening, as diaryloxazole systems have been explored for analgesic and anti-inflammatory activities.[4]
-
Sulfur Nucleophiles : Thiols and thiocyanate react efficiently to form the corresponding thioethers or thiocyanates in high yield.[4] These thioethers can be further oxidized to sulfones, which are valuable intermediates for carbon-carbon bond formation.
-
Oxygen Nucleophiles : Alkoxides can displace the chloride to form ether linkages.
-
Carbon Nucleophiles : Stabilized carbanions, such as those derived from malonates, can be used for C-alkylation, enabling the extension of carbon chains.[4]
Caption: Generalized Sɴ2 reactivity of the chloromethyl group.
Comparative Reactivity: It is well-established that bromomethyl analogues are more reactive electrophiles than their chloromethyl counterparts due to the superior leaving group ability of bromide.[5] While the chloromethyl compound may require slightly more forcing conditions (e.g., higher temperatures or stronger bases), it often presents a more cost-effective and stable starting material.[5]
Spectroscopic Characterization (Predicted)
Direct experimental spectra for this specific molecule are not widely published. Therefore, this section provides a predicted analysis based on established chemical shift ranges and data from structurally analogous compounds, such as 4-(chloromethyl)pyridine and other substituted oxazoles.[6][7]
¹H NMR Spectroscopy (Predicted)
(Predicted in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| -CH₂Cl | ~4.6 - 4.8 | Singlet (s) | Protons on a carbon adjacent to an aromatic ring and a chlorine atom. |
| Oxazole H-5 | ~7.8 - 8.0 | Singlet (s) | Proton on the oxazole ring, typically deshielded. |
| Pyridine H-3, H-5 | ~7.9 - 8.1 | Doublet (d) | Protons ortho to the oxazole substituent. |
| Pyridine H-2, H-6 | ~8.7 - 8.9 | Doublet (d) | Protons ortho to the nitrogen atom, significantly deshielded. |
¹³C NMR Spectroscopy (Predicted)
(Predicted in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂Cl | ~40 - 45 |
| Pyridine C-3, C-5 | ~120 - 125 |
| Oxazole C-5 | ~125 - 130 |
| Pyridine C-4 | ~140 - 145 |
| Oxazole C-4 | ~145 - 150 |
| Pyridine C-2, C-6 | ~150 - 155 |
| Oxazole C-2 | ~160 - 165 |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine, Oxazole) |
| 1600 - 1550 | C=N Stretch | Pyridine, Oxazole |
| 1500 - 1400 | C=C Stretch | Aromatic Rings |
| 1100 - 1000 | C-O-C Stretch | Oxazole Ring |
| 800 - 700 | C-Cl Stretch | Chloromethyl Group |
Applications in Research and Drug Development
The structural motif of a pyridine ring linked to an oxazole is of significant interest in medicinal chemistry. Pyridine moieties are frequently employed in drug design for their ability to engage in hydrogen bonding and their metabolic stability.[6] The oxazole ring serves as a stable, often bioisosteric replacement for other functional groups like esters or amides.
The utility of 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine stems from its role as a versatile intermediate. By leveraging the reactivity of the chloromethyl group, it can be used to synthesize a wide range of more complex molecules with potential biological activity.[8][9] For example, derivatives of related 2-alkyloxazoles have been investigated for anti-inflammatory and analgesic properties, suggesting a promising avenue for derivatives of this compound.[4]
Safety and Handling
While a specific safety data sheet for 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine is not universally available, the known hazards of its constituent parts and related molecules provide a strong basis for safe handling protocols.
-
GHS Hazard Statements (Predicted) : Based on analogous compounds, it is prudent to handle this chemical as if it possesses the following hazards:
-
Handling Recommendations :
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
The compound may be hygroscopic; store in a tightly sealed container in a cool, dry place.[3]
-
References
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- Discovery of N-(thiazol-2-yl)
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